but-3-en-1-yl 4-methylbenzene-1-sulfonate

Description

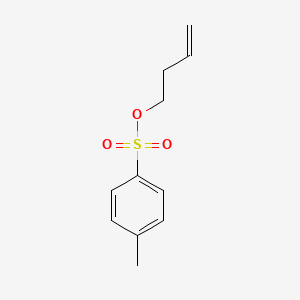

but-3-en-1-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₁H₁₂O₃SThis compound features a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in its structure.

Properties

CAS No. |

778-29-0 |

|---|---|

Molecular Formula |

C11H14O3S |

Molecular Weight |

226.29 g/mol |

IUPAC Name |

but-3-enyl 4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3 |

InChI Key |

RMVHRBRSQIDTKT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

First Method

Reactants: 3-buten-1-ol (29.3 mmol), p-toluenesulphonyl chloride (525 mmol), pyridine (200 mL).

Procedure: The 3-buten-1-ol is added to a solution of p-toluenesulphonyl chloride in anhydrous pyridine cooled to 0°C. The mixture is stirred overnight at -5°C. It is then added to a mixture of water and ice. The product is extracted using ether washes, washed with hydrochloric acid and water, dried over potassium carbonate and sodium sulphate, and decolorized with active carbon.

-

Second Method

Reactants: 3-buten-1-ol (33.2 g), pyridine (230 mL), p-toluene sulfonyl chloride (96.7 g).

Procedure: The 3-buten-1-ol and pyridine are charged into a reactor, and p-toluene sulfonyl chloride is added over 3.5 hours while maintaining the temperature below 5°C.

Chemical Reactions Analysis

but-3-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Scientific Research Applications

but-3-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which but-3-en-1-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

but-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:

3-Methylbut-3-enyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the butenyl chain.

3-Butynyl p-toluenesulfonate: Another name for but-3-en-1-yl 4-methylbenzene-1-sulfonate.

These comparisons highlight the unique structural features and reactivity of but-3-en-1-yl 4-methylbenzene-1-sulfonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.